hPEPT1 Transport Inhibition: Valyllysine (Val‑Lys) Demonstrates Significantly Greater Inhibitory Activity Than Dextran‑Conjugated Analogs
In a direct head‑to‑head comparison using HeLa cells expressing human peptide transporter 1 (hPEPT1), polyrotaxane‑conjugated Valyllysine inhibited the uptake of the model dipeptide [³H]Gly‑Sar to a significantly greater extent than dextran‑conjugated Valyllysine [1]. This quantifiable difference establishes that the supramolecular architecture enhances the inhibitory potency of Valyllysine, a property not shared by other dipeptide conjugates.
| Evidence Dimension | hPEPT1‑mediated [³H]Gly‑Sar uptake inhibition |
|---|---|
| Target Compound Data | Polyrotaxane‑Val‑Lys conjugates caused significantly greater inhibition than the sum of α‑CD‑Val‑Lys effects |
| Comparator Or Baseline | Dextran‑Val‑Lys conjugates |
| Quantified Difference | Inhibitory effect was significantly greater (p < 0.05); polyrotaxane‑Val‑Lys inhibited ~70% of uptake at 1 mg mL⁻¹, while dextran‑Val‑Lys showed <10% inhibition |
| Conditions | HeLa cells transfected with hPEPT1; 37 °C, pH 7.4, 60 min uptake of [³H]Gly‑Sar (10 µM) |
Why This Matters
For drug delivery and transporter studies, the greater inhibitory activity of polyrotaxane‑Val‑Lys makes it a superior tool for probing hPEPT1‑mediated uptake compared to dextran‑based analogs.
- [1] Yui N, Ooya T, Kawashima T, et al. Inhibitory Effect of Supramolecular Polyrotaxane−Dipeptide Conjugates on Digested Peptide Uptake via Intestinal Human Peptide Transporter. Bioconjugate Chemistry. 2002;13(3):582-587. View Source
